molecular formula C3H7NO4S B2923839 2-(Methylsulfamoyl)acetic acid CAS No. 1042583-72-1

2-(Methylsulfamoyl)acetic acid

Cat. No. B2923839
CAS RN: 1042583-72-1
M. Wt: 153.15
InChI Key: YSUWQECDOMVAHZ-UHFFFAOYSA-N
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Description

2-(Methylsulfamoyl)acetic acid is a chemical compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 . It is used in biochemical research .


Molecular Structure Analysis

The IUPAC name for 2-(Methylsulfamoyl)acetic acid is [(methylamino)sulfonyl]acetic acid . The InChI code for this compound is 1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6) .

Scientific Research Applications

Medicine: Enhancing Drug Solubility and Delivery

2-(Methylsulfamoyl)acetic acid: may play a role in the development of Deep Eutectic Solvents (DESs) which are utilized in medicine for their ability to enhance the solubility of poorly soluble drugs . This can significantly improve drug delivery systems, making medications more effective at lower doses and potentially reducing side effects.

Agriculture: Soil Fertility and Plant Health

In agriculture, organic acids, including derivatives of 2-(Methylsulfamoyl)acetic acid , are crucial for maintaining soil fertility and plant health . They participate in solubilizing minerals, thereby making them more available to plants, and can also play a role in controlling phytopathogens.

Material Science: Polymer and Resin Production

2-(Methylsulfamoyl)acetic acid: could be involved in the synthesis of polymers and resins. Its chemical structure allows it to act as a building block in complex polymerization reactions, which are fundamental processes in material science for creating a wide range of materials with specific properties .

Environmental Science: Bioremediation and Waste Treatment

This compound may contribute to environmental sustainability through its potential use in bioremediation processes. Organic acids are known to assist in the detoxification of metals and residual pesticides, which is vital for the treatment of contaminated sites and waste management .

Biochemistry: Enzyme Functionality and Metabolism Studies

In biochemistry, 2-(Methylsulfamoyl)acetic acid is used as a biochemical tool for proteomics research. It can help in studying enzyme functionality and metabolism, providing insights into cellular processes and disease mechanisms .

Pharmacology: Development of Therapeutic Agents

The compound’s role in pharmacology could be linked to the development of new therapeutic agents. Its molecular structure may be utilized in the synthesis of drug candidates or as a part of drug delivery systems that target specific tissues or cells .

Analytical Chemistry: Chromatography and Spectroscopy

Analytical chemists may use 2-(Methylsulfamoyl)acetic acid in chromatography and spectroscopy as a standard or reagent to identify and quantify other substances. Its stability and reactivity make it suitable for various analytical techniques .

Chemical Engineering: Process Optimization

In chemical engineering, this compound might be used to optimize industrial processes such as esterification, which is essential for producing esters used as solvents, fragrances, and in other applications. Its reactivity can be harnessed to improve yields and reduce reaction times .

Mechanism of Action

Mode of Action

It is known that acetic acid, a related compound, can induce pain sensation by causing a localized inflammatory response . It is possible that 2-(Methylsulfamoyl)acetic acid may have a similar mode of action, but this requires further investigation.

Biochemical Pathways

Acetic acid is known to be involved in various metabolic processes, including the production of organic acids in microbial biosynthetic pathways

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds such as acetic acid are known to cause structural alterations and increased stiffness of the cell wall in yeast, which could be a potential effect of 2-(methylsulfamoyl)acetic acid .

Action Environment

The action, efficacy, and stability of 2-(Methylsulfamoyl)acetic acid could be influenced by various environmental factors. For example, the production of organic acids, including acetic acid, by microbes is known to be influenced by factors such as pH and the presence of other organic acids . Similar environmental factors could potentially influence the action of 2-(Methylsulfamoyl)acetic acid.

properties

IUPAC Name

2-(methylsulfamoyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUWQECDOMVAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfamoyl)acetic acid

CAS RN

1042583-72-1
Record name 2-(methylsulfamoyl)acetic acid
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